molecular formula C10H17N3O B11744696 1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine

1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine

Cat. No.: B11744696
M. Wt: 195.26 g/mol
InChI Key: YHWLQRJYWUMHEZ-UHFFFAOYSA-N
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Description

1-[2-(1-Methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine is a small-molecule compound featuring a tetrahydropyran (oxane) ring substituted at position 3 with a methanamine group and at position 2 with a 1-methylpyrazole moiety. Its molecular formula is C₁₀H₁₇N₃O, with a molecular weight of 195.27 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes and receptors .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

[2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine

InChI

InChI=1S/C10H17N3O/c1-13-9(4-5-12-13)10-8(7-11)3-2-6-14-10/h4-5,8,10H,2-3,6-7,11H2,1H3

InChI Key

YHWLQRJYWUMHEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2C(CCCO2)CN

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-pyrazole with an oxane derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Chemical Reactions Analysis

1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Flexibility and Solubility

  • The oxane ring in the target compound enhances solubility in polar solvents compared to cyclopropane-based analogues (e.g., [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine) due to oxygen-mediated hydrogen bonding .
  • Phenylethyl-substituted derivatives (e.g., [1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine) exhibit higher lipophilicity (logP ~2.5) compared to the target compound (estimated logP ~1.2), impacting membrane permeability .

Biological Activity

1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This compound features a pyrazole ring, an oxane (tetrahydrofuran) moiety, and a methanamine group, which are critical for its biological activity. The structural uniqueness of this compound allows it to interact with various biological targets, leading to its potential as an enzyme inhibitor and modulator of disease pathways.

Structural Characteristics

The compound's structure can be represented as follows:

Chemical Structure C12H16N4O\text{Chemical Structure }\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}

Key Structural Features:

  • Pyrazole Ring: Contributes to the compound's ability to interact with biological macromolecules.
  • Oxane Moiety: Enhances solubility and bioavailability.
  • Methanamine Group: Essential for biological activity through potential interactions with enzymes and receptors.

Research indicates that this compound may act through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer proliferation and microbial resistance, potentially through competitive inhibition or allosteric modulation.
  • Binding Affinities: Studies suggest that it binds selectively to certain enzymes, influencing their function and potentially altering disease progression .

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential in different therapeutic areas:

Activity Description
Anticancer Exhibits promising effects against various cancer cell lines by inhibiting growth .
Antimicrobial Shows activity against certain pathogens, suggesting potential use in infectious diseases.
Enzyme Modulation Acts on specific pathways, possibly affecting metabolic processes related to disease .

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Cancer Studies:
    • A study demonstrated that this compound exhibited synergistic effects when combined with established chemotherapeutics like paclitaxel, particularly in triple-negative breast cancer models .
  • Infectious Disease Models:
    • Research indicated that this compound could inhibit the growth of drug-resistant bacterial strains, showcasing its potential as an antibiotic candidate.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific combination of structural features compared to similar compounds:

Compound Name Structural Features Biological Activity
Imidazo[1,2-a]pyridineImidazole ring fused with pyridineBroad spectrum antibacterial and antifungal properties
TriazolopyridineTriazole ring attached to pyridineActive against multidrug-resistant tuberculosis
ThiazolopyridineThiazole ring with pyridineKnown for anti-inflammatory and anticancer effects

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